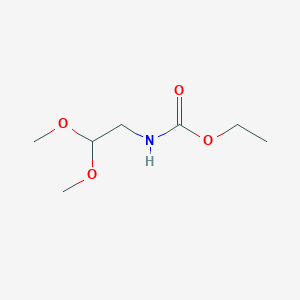

Ethyl N-(2,2-dimethoxyethyl)carbamate

概要

説明

Ethyl carbamate, also known as urethane, is a compound that has been identified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It is widely present in fermented food products and alcoholic beverages. Concerns about its potential health effects have led to extensive studies on its formation, metabolism, and the development of analytical methods for its detection in various food matrices. Strategies to mitigate its presence in food products have been explored, including physical, chemical, enzymatic, and genetic engineering methods. Additionally, natural products have been suggested to offer protection against EC-induced toxicity by modulating oxidative stress .

科学的研究の応用

Carcinogenicity and Detection of Ethyl Carbamate

Carcinogenic Potential and Contaminant Concerns : Ethyl carbamate (urethane) has been reassessed for its carcinogenicity due to its frequent presence as a contaminant in fermented foods and beverages. The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a Group 2A carcinogen, indicating its potential to cause cancer in humans. The need for stringent monitoring of ethyl carbamate levels in food and beverage products is highlighted to minimize health risks (Baan et al., 2007).

Analytical Approaches for Quantification : The development of surface-enhanced Raman scattering (SERS) techniques for the quantitative detection of ethyl carbamate in alcoholic beverages presents a novel approach to ensuring safety and compliance with health regulations. This method, utilizing silver-coated gold nanoparticle colloids, demonstrates significant potential for in situ assessment and identification of ethyl carbamate in the alcoholic beverage industry, with detection limits indicating high sensitivity and specificity (Yang et al., 2013).

Mitigation and Prevention Strategies

Progress in Reducing Ethyl Carbamate in Beverages : The alcoholic beverages industry faces challenges in addressing the presence of ethyl carbamate due to its toxicity and carcinogenicity. Research has delved into various methods to reduce ethyl carbamate levels, including physical, chemical, enzymatic, and metabolic engineering technologies. This comprehensive review of both traditional and novel methods provides insight into the effectiveness and limitations of these strategies, guiding future developments in eliminating ethyl carbamate from alcoholic beverages on both laboratory and industrial scales (Zhao et al., 2013).

Genetic Engineering for Biodegradation : A promising study on the genetic engineering production of ethyl carbamate hydrolase from Acinetobacter calcoaceticus explores its application in degrading ethyl carbamate in Chinese liquor. The enzyme exhibited high specificity and stability under extreme conditions, including high ethanol concentrations and acidic environments, making it a viable option for reducing ethyl carbamate concentrations in fermented beverages without significantly affecting their flavor. This approach highlights the potential of biotechnological interventions in mitigating carcinogen exposure from dietary sources (Dong et al., 2022).

Safety And Hazards

Ethyl N-(2,2-dimethoxyethyl)carbamate is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It also has precautionary statements P280, P305+P351+P338, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

ethyl N-(2,2-dimethoxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-4-12-7(9)8-5-6(10-2)11-3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLQPBVEGKLIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448356 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(2,2-dimethoxyethyl)carbamate | |

CAS RN |

71545-60-3 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

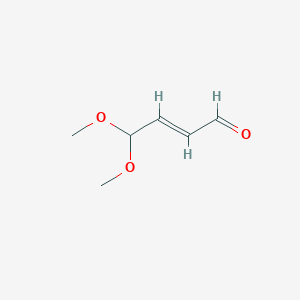

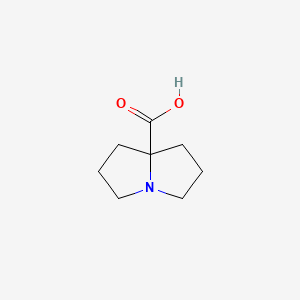

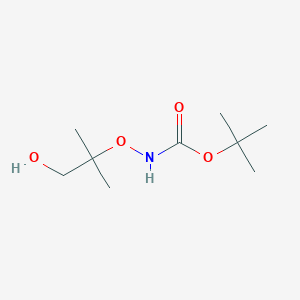

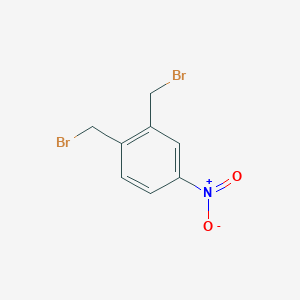

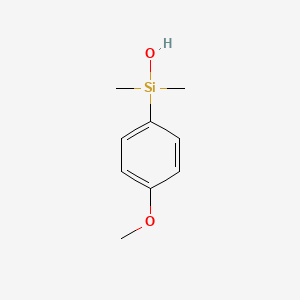

Synthesis routes and methods I

Procedure details

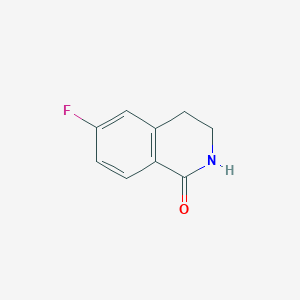

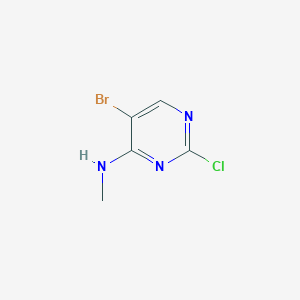

Synthesis routes and methods II

Procedure details

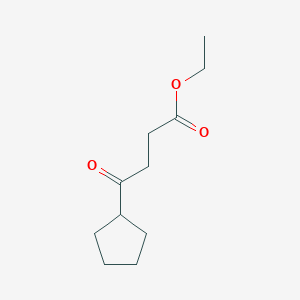

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)